Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(4-methoxybenzoyl)piperidin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-5-3-13(4-6-14)16(19)17-9-7-12(8-10-17)11-15(18)21-2/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAHQELYQBDOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Piperidin-4-one Intermediate
A Mannich condensation between 4-methoxybenzaldehyde (2 mol), ammonium acetate (1 mol), and methyl acetoacetate (1 mol) in absolute ethanol under reflux yields 1-(4-methoxybenzoyl)piperidin-4-one. The reaction is stirred for 12–24 hours, followed by neutralization and extraction to isolate the intermediate.
Step 2: Reductive Amination and Esterification
The ketone group of the piperidin-4-one intermediate is reduced using sodium borohydride (NaBH₄) in methanol, producing the corresponding secondary alcohol. Subsequent esterification with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone introduces the acetomethyl group. The reaction is refluxed for 4–6 hours, achieving a yield of ~65–70%.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, NH₄OAc, methyl acetoacetate | Ethanol, reflux, 24h | 58% |
| 2 | NaBH₄, MeOH; methyl chloroacetate, K₂CO₃ | Acetone, reflux, 6h | 68% |
N-Acylation of Piperidine Derivatives
This method focuses on introducing the 4-methoxybenzoyl group to a preformed piperidine scaffold.
Step 1: Synthesis of Piperidin-4-yl Acetate
Piperidin-4-yl methanol is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic sulfuric acid. The product, piperidin-4-yl acetate, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Step 2: N-Acylation with 4-Methoxybenzoyl Chloride
The piperidine derivative is treated with 4-methoxybenzoyl chloride (1.2 eq) in the presence of triethylamine (TEA) in DCM at 0°C. After stirring for 12 hours at room temperature, the crude product is purified to yield Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate with a reported purity of >95% (HPLC).
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ac₂O, H₂SO₄ | DCM, rt, 2h | 82% |
| 2 | 4-Methoxybenzoyl chloride, TEA | DCM, 0°C → rt, 12h | 74% |
Esterification of Carboxylic Acid Precursors
A direct esterification approach leverages the reactivity of carboxylic acid intermediates.
Step 1: Preparation of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is acylated with 4-methoxybenzoyl chloride in pyridine at 60°C for 6 hours. The intermediate acid is precipitated upon acidification (HCl) and recrystallized from ethanol.
Step 2: Methyl Ester Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with methanol in anhydrous ether. This two-step esterification achieves an overall yield of 78%.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methoxybenzoyl chloride, pyridine | 60°C, 6h | 76% |
| 2 | SOCl₂, MeOH | Ether, 0°C → rt, 24h | 78% |
Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation enhance reaction efficiency.
Single-Pot Protocol
A mixture of 4-methoxybenzoic acid, piperidin-4-yl methanol, and methyl acetoacetate is subjected to microwave irradiation (150°C, 300 W) for 20 minutes in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction crude is purified via flash chromatography, yielding the target compound in 85% purity (GC-MS).
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Power | 300 W |
| Time | 20 min |
| Yield | 72% |
Catalytic Asymmetric Synthesis
For enantioselective production, chiral catalysts are employed.
Step 1: Asymmetric Mannich Reaction
Using a proline-derived organocatalyst (20 mol%), 4-methoxybenzaldehyde and methyl acetoacetate undergo asymmetric Mannich condensation in THF at -20°C. The resulting β-amino ketone is hydrogenated over Pd/C to yield the (R)-configured piperidine intermediate.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry:
-
Biological Studies:
- The compound is involved in studies related to enzyme interactions, particularly in the inhibition of enzymes like monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Research has shown that derivatives can exhibit potent inhibitory effects, making them valuable for treating conditions like chronic pain and inflammation .
- Drug Development:
- Proteomics Research:
Case Study 1: Inhibition of MAGL
A study evaluated various piperidine derivatives for their ability to inhibit MAGL, revealing that this compound exhibited significant potency compared to other compounds. This finding suggests its potential utility in developing treatments for pain and inflammation by modulating endocannabinoid levels .
Case Study 2: Anticancer Activity
Research into the anticancer properties of compounds derived from this compound indicated enhanced cytotoxicity against specific cancer cell lines. The structural modifications led to improved binding affinity to cancer-related targets, demonstrating the compound's versatility in drug design .
Mechanism of Action
The mechanism of action for Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives share structural motifs but differ in substituents, which critically affect their physicochemical properties and applications. Below is a detailed comparison with key analogs:
Structural and Substituent Variations
Key Structural Observations:
- Aromatic Substituents : The target compound’s 4-methoxybenzoyl group differs from analogs with fluorobenzyl (electron-withdrawing) or methylbenzoyl (electron-donating) groups. These substituents modulate electronic properties and steric bulk, affecting interactions in drug-receptor binding or material matrices .
- Salt Forms : The hydrochloride salt of the fluorobenzyl analog (CAS: 174561-03-6) enhances solubility in polar solvents compared to the free base form of the target compound .
- Ring Modifications : The idene group in Methyl 2-(1-benzylpiperidin-4-ylidene)acetate introduces a double bond, altering ring conformation and rigidity, which may influence pharmacokinetic properties .
Physicochemical Properties
- Solubility : The methoxy group in the target compound increases hydrophilicity relative to the methylbenzoyl analog but reduces it compared to the hydroxy-substituted derivative (CAS: 1415564-49-6) .
- Stability : The ester moiety in all compounds is susceptible to hydrolysis under acidic/basic conditions. The hydrochloride salt (CAS: 174561-03-6) may exhibit better shelf stability due to reduced hygroscopicity .
Commercial Availability
- Fluorinated and methyl-substituted analogs remain available in small quantities, highlighting their continued relevance in research .
Biological Activity
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound possesses a piperidine core substituted with a methoxybenzoyl group and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 275.33 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other piperidine derivatives that have shown efficacy against targets such as acetylcholinesterase and monoacylglycerol lipase (MAGL) .
- Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties against various viruses, including influenza and coronaviruses. The mechanism often involves the inhibition of viral entry or replication processes .
Antiviral Properties
This compound has been evaluated for its antiviral potential. Studies have reported that related piperidine compounds possess low micromolar activity against influenza viruses and other respiratory viruses, suggesting that this compound may share similar antiviral properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Piperidine derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methoxybenzoyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Research Findings and Case Studies
A range of studies has been conducted to evaluate the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antiviral activity against H1N1; showed promising results with IC50 values in the low micromolar range. |
| Study 2 | Investigated anti-inflammatory effects in vitro; demonstrated significant inhibition of TNF-α production in macrophage cultures. |
| Study 3 | Assessed antimicrobial activity; exhibited effective inhibition against Gram-positive bacteria at concentrations below 100 μg/mL. |
Q & A
Basic: What are the standard synthetic routes for Methyl [1-(4-methoxybenzoyl)piperidin-4-yl]acetate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a 4-methoxybenzoyl group. A common route includes:
Intermediate Preparation : Reacting 4-methoxybenzoyl chloride with a piperidin-4-yl acetate precursor under basic conditions (e.g., triethylamine) to form the amide bond .
Esterification : Methylation of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or via transesterification .
Purification : Column chromatography or recrystallization to isolate the product. Key intermediates include 4-methoxybenzoyl chloride and methyl piperidin-4-ylacetate hydrochloride .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) to assess purity. Retention time comparisons with standards are critical .
- LCMS : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., observed [M+H]+ ion). Example: m/z 598 [M+H]+ in similar piperidine derivatives .
- NMR : 1H and 13C NMR to verify structural motifs, such as the methoxy group (δ ~3.8 ppm) and piperidine ring protons (δ ~1.5–3.5 ppm) .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction Conditions :
- Catalyst Optimization : Employ coupling agents like HATU or DCC for efficient amide bond formation .
- Workup Strategies : Extract unreacted reagents with NaHCO3 washes and dry over MgSO4 to prevent hydrolysis .
Advanced: How to resolve discrepancies in biological activity data for this compound across different studies?
Methodological Answer:
- Assay Validation :
- Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control compounds (e.g., sulindac sulfide for IC50 comparisons) .
- Replicate conditions such as buffer pH, incubation time, and temperature.
- Data Normalization : Express activity relative to a reference inhibitor to account for inter-experimental variability .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .
Advanced: What are the strategies for identifying and characterizing metabolites of this compound in pharmacological studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Monitor phase I metabolites (e.g., demethylation products) via LC-MS/MS .
- Metabolite Profiling : Use high-resolution MS (HRMS) to identify hydroxylation or oxidation products. Example: Ethyl 2-oxoacetate derivatives as potential metabolites .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways and distinguish endogenous signals .
Advanced: How to address contradictory chromatographic retention times in purity analysis?
Methodological Answer:
- Method Standardization :
- Use a predefined HPLC protocol (e.g., QC-SMD-TFA05 conditions with 1.63-minute retention time) .
- Include an internal standard (e.g., caffeine) to calibrate retention time shifts .
- Column Equilibration : Ensure the column is equilibrated with ≥10 column volumes of mobile phase to stabilize retention .
- Buffer Consistency : Prepare sodium acetate buffer (pH 4.6) with exact molarity to avoid pH-driven variability .
Advanced: What structural modifications enhance the compound’s pharmacological activity?
Methodological Answer:
- SAR Studies :
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins like gamma-secretase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
